Ziprasidone Amino Acid Sodium Salt(Ziprasidone Impurity C)
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Overview
Description
Ziprasidone Amino Acid Sodium Salt (Ziprasidone Impurity C): It is a derivative of ziprasidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder . This compound is also known for its kinase inhibitory activity, making it a candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ziprasidone Amino Acid Sodium Salt involves the reaction of ziprasidone with amino acids in the presence of sodium hydroxide. The reaction can be initiated by heating a mixture of powders or by grinding solid amino acid with solid hydroxide . The process may also involve the use of polar aprotic solvents such as acetone, ethyl acetate, or methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-energy planetary ball mills or cryogenic mills can enhance the dissolution rate of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Ziprasidone Amino Acid Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, Ziprasidone Amino Acid Sodium Salt is used as a reagent for various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development .
Biology: In biological research, this compound is studied for its kinase inhibitory activity. It has shown potential in inhibiting the activity of human and Chinese hamster kinases, as well as trypsin and tumor cell growth .
Medicine: In medicine, Ziprasidone Amino Acid Sodium Salt is being investigated for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .
Industry: In the industrial sector, this compound is used in the development of new formulations with enhanced bioavailability. It is also studied for its potential use in CO2 capture due to its low toxicity and decent absorption capacity .
Mechanism of Action
The mechanism of action of Ziprasidone Amino Acid Sodium Salt involves its interaction with various molecular targets and pathways. It acts as a kinase inhibitor, blocking the activity of specific kinases involved in cell growth and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth . Additionally, the compound’s interaction with serotonin and dopamine receptors in the brain contributes to its antipsychotic effects .
Comparison with Similar Compounds
Ziprasidone Hydrochloride: Used as an antipsychotic for treating schizophrenia and bipolar disorder.
Ziprasidone Mesylate: Used in intramuscular injections for acute agitation in schizophrenia.
Ziprasidone Related Compound F: A sodium salt derivative with similar properties.
Uniqueness: Unlike other derivatives, it has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth . Its unique structure also allows for enhanced bioavailability and reduced food effect, making it suitable for various formulations .
Properties
Molecular Formula |
C21H22ClN4NaO2S |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
sodium;2-[2-amino-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetate |
InChI |
InChI=1S/C21H23ClN4O2S.Na/c22-17-13-18(23)15(12-20(27)28)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29-24-21;/h1-4,11,13H,5-10,12,23H2,(H,27,28);/q;+1/p-1 |
InChI Key |
NQJCKBUPKYUFHA-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)N)CC(=O)[O-])C3=NSC4=CC=CC=C43.[Na+] |
Origin of Product |
United States |
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